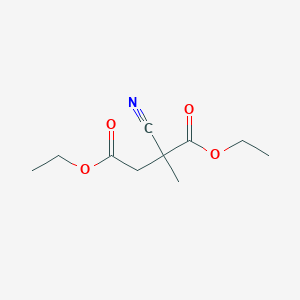

1,4-Diethyl 2-cyano-2-methylbutanedioate

Beschreibung

Contextual Significance within Cyanomalanate and Butanedioate Chemistry

The chemical behavior and synthetic utility of 1,4-Diethyl 2-cyano-2-methylbutanedioate are best understood by considering its relationship to two important classes of compounds: cyanomalanates and butanedioates.

Butanedioates , commonly known as succinates, are derivatives of butanedioic acid (succinic acid). youtube.comymdb.ca These C4-dicarboxylic acids and their esters are fundamental building blocks in both biochemistry and chemical synthesis. atamanchemicals.com Diethyl succinate (B1194679), for example, is a colorless liquid with a faint, pleasant odor and is used as a flavoring agent and in the synthesis of other organic compounds. chemicalbook.com The butanedioate backbone in the title compound provides a stable and versatile scaffold for further chemical transformations.

Cyanomalanates are diesters of 2-cyanomalonic acid. More broadly, the term can refer to any α-cyano ester. These compounds are characterized by a methylene (B1212753) group activated by both a cyano group and an ester group, making the α-proton acidic and readily removable by a base. This property makes them excellent nucleophiles in a variety of carbon-carbon bond-forming reactions. While this compound is technically a substituted butanedioate, the α-cyano ester functionality imparts reactivity similar to that of cyanomalanates. However, in this specific molecule, the α-carbon is quaternary, meaning it lacks an acidic proton and cannot be deprotonated in the same way as a typical cyanomalonate. This structural feature dictates that its primary synthetic utility would arise from reactions involving the existing functional groups rather than through carbanion formation at the α-position.

Historical Perspectives on Synthetic Strategies for α-Cyanoesters and Related Structures

The synthesis of α-cyanoesters and related structures has a rich history in organic chemistry, with several key reactions being developed over the past century. One of the most prominent methods for the synthesis of compounds with a similar substitution pattern to this compound is the Michael addition reaction .

The Michael reaction, first described by Arthur Michael in 1887, involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). In the context of synthesizing this compound, a plausible synthetic route would involve the Michael addition of ethyl 2-cyanopropionate (the Michael donor) to ethyl acrylate (the Michael acceptor).

Historically, the alkylation of cyanoacetic esters has also been a common method for preparing α-cyanoesters. acs.org This typically involves the deprotonation of the α-carbon of a cyanoacetate (B8463686) with a base, followed by reaction with an alkyl halide. However, for the synthesis of a compound with a quaternary α-carbon like this compound, a conjugate addition approach is more direct.

The Claisen condensation is another classical reaction used in the formation of β-keto esters and has been employed in the synthesis of related cyanated compounds. mdpi.comlibretexts.org For instance, the condensation of ethyl cyanoacetate with diethyl oxalate (B1200264) is a known method for producing diethyl 2-cyano-3-oxosuccinate. mdpi.com While not directly applicable to the synthesis of the title compound, it highlights the versatility of α-cyanoesters in classical organic reactions.

Modern synthetic methods continue to build upon these foundational reactions, often employing new catalysts or reaction conditions to improve efficiency and selectivity. For example, microwave-assisted synthesis has been shown to accelerate Michael additions. nih.govmdpi.com

Research Findings on Related Compounds

While specific research data on this compound is not widely available in the public domain, we can infer its likely properties and reactivity from closely related compounds. The following table presents data for some of these related molecules.

| Property | Diethyl Succinate | Ethyl Acrylate |

| Molecular Formula | C8H14O4 | C5H8O2 wikipedia.org |

| Molar Mass | 174.19 g/mol | 100.12 g/mol wikipedia.org |

| Appearance | Colorless liquid chemicalbook.com | Colorless liquid wikipedia.org |

| Boiling Point | 217.7 °C | 99.4 °C wikipedia.org |

| Melting Point | -21 °C | -71 °C wikipedia.org |

| Density | 1.04 g/cm³ | 0.923 g/cm³ |

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C10H15NO4 |

|---|---|

Molekulargewicht |

213.23 g/mol |

IUPAC-Name |

diethyl 2-cyano-2-methylbutanedioate |

InChI |

InChI=1S/C10H15NO4/c1-4-14-8(12)6-10(3,7-11)9(13)15-5-2/h4-6H2,1-3H3 |

InChI-Schlüssel |

FLPUGHQAPMNTBX-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CC(C)(C#N)C(=O)OCC |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1,4 Diethyl 2 Cyano 2 Methylbutanedioate and Analogues

Alkylation Strategies for α-Cyanoacetates

A prominent route to 1,4-diethyl 2-cyano-2-methylbutanedioate involves the alkylation of α-cyanoacetates, such as ethyl cyanoacetate (B8463686). This approach leverages the acidity of the α-proton, which is activated by the adjacent cyano and ester groups, facilitating its removal by a base to form a nucleophilic enolate. This enolate can then react with an appropriate electrophile.

Alkali Metal Catalyzed Alkylation Reactions

The alkylation of active methylene (B1212753) compounds like ethyl cyanoacetate is frequently carried out using alkali metal alkoxides, such as sodium ethoxide, as a base. orgsyn.org The base deprotonates the ethyl cyanoacetate to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide. To synthesize this compound, a two-step alkylation can be envisioned. First, the ethyl cyanoacetate enolate would be reacted with a methyl halide (e.g., methyl iodide) to introduce the methyl group, forming ethyl 2-cyanopropanoate. A second deprotonation followed by reaction with an ethyl haloacetate (e.g., ethyl bromoacetate) would then yield the target molecule. The use of stronger bases like sodium hydride may increase the yield in such condensation reactions. flinders.edu.au

A general representation of this alkylation is shown below:

Step 1: Formation of the EnolateStep 2: Alkylation

| Reactant 1 | Reactant 2 | Base | Product |

| Ethyl Cyanoacetate | Methyl Iodide | Sodium Ethoxide | Ethyl 2-cyanopropanoate |

| Ethyl 2-cyanopropanoate | Ethyl Bromoacetate (B1195939) | Sodium Ethoxide | This compound |

Phase-Transfer Catalysis in Asymmetric Alkylation for Chiral Quaternary Carbon Centers

The synthesis of chiral molecules containing all-carbon quaternary stereocenters, such as an enantiomerically enriched form of this compound, presents a significant synthetic challenge. Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful technique to address this. researchgate.net In this method, a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from cinchona alkaloids, facilitates the transfer of the enolate from an aqueous or solid phase to an organic phase where the reaction with the electrophile occurs. researchgate.net This transfer happens within a chiral environment, allowing for enantioselective alkylation.

This approach has been successfully applied to the asymmetric alkylation of α-cyanoacetates to generate α,α-disubstituted products with a chiral quaternary carbon. researchgate.net For the synthesis of a chiral analogue of the target compound, an α-substituted cyanoacetate could be alkylated with an ethyl haloacetate in the presence of a chiral phase-transfer catalyst and a base, such as potassium hydroxide (B78521) or cesium carbonate. google.com The choice of catalyst, solvent, and base can significantly influence the enantioselectivity of the reaction.

Stereoselective Approaches in All-Carbon Quaternary Center Formation

The creation of all-carbon quaternary stereocenters is a key focus in modern organic synthesis due to their prevalence in biologically active molecules. vapourtec.comgoogle.com Beyond phase-transfer catalysis, other stereoselective strategies are applicable. These often involve the use of chiral auxiliaries or chiral catalysts to control the stereochemical outcome of the C-C bond formation.

For instance, a substrate-controlled approach could involve attaching a chiral auxiliary to the cyanoacetate starting material. The diastereoselective alkylation of this modified substrate would then be followed by the removal of the auxiliary to yield the enantiomerically enriched product. Alternatively, catalytic enantioselective methods using chiral metal complexes or organocatalysts can be employed to directly construct the quaternary stereocenter with high enantiopurity. google.comresearchgate.net The development of such methods is crucial for accessing single stereoisomers of complex molecules like functionalized butanedioates. youtube.com

Claisen Condensation Routes to Butanedioate Derivatives

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction between two ester molecules in the presence of a strong base to form a β-keto ester. libretexts.org A variation of this reaction, the crossed Claisen condensation, can be used to synthesize butanedioate derivatives.

In the context of synthesizing a precursor to this compound, ethyl cyanoacetate can be reacted with diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide. researchgate.net This reaction yields diethyl 2-cyano-3-oxosuccinate. researchgate.net This intermediate possesses the core butanedioate structure and can be further functionalized. For example, the ketone group could potentially be reduced and the resulting alcohol converted to a methyl group through a series of transformations. The driving force for the Claisen condensation is the formation of a highly resonance-stabilized enolate of the resulting β-keto ester. libretexts.org

A schematic of the crossed Claisen condensation is as follows:

| Reactant 1 | Reactant 2 | Base | Product |

| Ethyl Cyanoacetate | Diethyl Oxalate | Sodium Ethoxide | Diethyl 2-cyano-3-oxosuccinate |

Multi-step Synthetic Sequences for Functionalized Butanedioates

The synthesis of more complex molecules like this compound often requires multi-step reaction sequences. These sequences allow for the sequential introduction of different functional groups and the construction of the carbon skeleton in a controlled manner.

One plausible multi-step synthesis of the target compound could begin with a Michael addition. The Michael reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. google.com In this case, the enolate of ethyl cyanoacetate could be added to diethyl maleate. This would form a triester intermediate, which upon hydrolysis and decarboxylation would yield a butanedioate derivative. Subsequent methylation at the α-position would lead to the final product.

Another potential multi-step route involves the initial alkylation of ethyl cyanoacetate with an ethyl haloacetate, followed by methylation. youtube.com For example:

Alkylation: Reaction of ethyl cyanoacetate with ethyl bromoacetate in the presence of a base like sodium ethoxide to form diethyl 2-cyanosuccinate.

Methylation: Deprotonation of the diethyl 2-cyanosuccinate followed by reaction with a methylating agent like methyl iodide to introduce the methyl group at the α-position, yielding this compound.

The synthesis of PROTACs (Proteolysis Targeting Chimeras) often involves the creation of complex, functionalized linkers, some of which are based on glutarimide, a derivative of a butanedioate-like structure. researchgate.netgoogle.com The synthetic strategies employed for these linkers, which can involve multiple, carefully planned steps, provide a valuable framework for the synthesis of other highly functionalized small molecules. researchgate.netgoogle.com

Patent Landscape of Industrial Synthesis Processes for Related Intermediates

The industrial production of compounds like this compound and its analogues is often protected by patents. These patents disclose processes that are scalable, cost-effective, and safe. A review of the patent literature reveals several methodologies for the synthesis of related intermediates, such as dialkyl cyanosuccinates and other α-cyanoesters.

For example, a US patent (US8669392B2) describes a process for preparing 2,3-di-non-straight-alkyl-2-cyanosuccinic acid diesters. vapourtec.com This process involves the reaction of an α-cyano ester with an α-bromo ester in the presence of a base, highlighting an industrial application of the alkylation strategy discussed in section 2.1. Another patent (EP0096640A1) details the preparation of 4-(α-alkyl-α-cyano-methyl)-2,6-di-substituted phenols, which are intermediates for α-alkyl-4-hydroxyphenylacetic acids. google.com This synthesis involves the reaction of a phenol (B47542) with an aldehyde and an alkali metal cyanide, demonstrating a one-pot method for constructing a quaternary carbon center bearing a cyano group.

Furthermore, patents related to the production of α-cyanoacrylates, used in adhesives, often describe the reaction of a cyanoacetate with formaldehyde. youtube.com While the final product is different, the initial steps involving the functionalization of cyanoacetates are relevant to the synthesis of butanedioate intermediates. A Japanese patent (JP4136865B2) also discloses an industrial synthesis of a dimethyl 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylate, which involves the reaction of diethyl 3-oxoglutarate with malononitrile, showcasing a multi-component reaction strategy on an industrial scale.

These patents underscore the industrial importance of α-cyano esters and their derivatives and illustrate the various synthetic strategies that have been optimized for large-scale production.

Catalytic Systems in Large-Scale Production

The industrial-scale synthesis of substituted cyano-esters relies on efficient and cost-effective catalytic systems that ensure high conversion, selectivity, and ease of operation. For the plausible synthetic routes to this compound, catalytic systems would primarily involve base catalysis for either Michael additions or alkylation reactions.

In the context of a Michael-type addition , a basic catalyst is essential to generate the nucleophilic cyanide anion from a source like HCN, acetone (B3395972) cyanohydrin, or an alkali metal cyanide. The choice of catalyst is critical to promote the desired 1,4-addition to a Michael acceptor, such as diethyl 2-methylfumarate, while suppressing polymerization or undesired side reactions. masterorganicchemistry.com While strong bases can be used, milder basic conditions are often preferred in large-scale operations to improve selectivity and safety.

For an alkylation pathway , which would likely involve the reaction of an ethyl 2-cyanopropionate carbanion with an ethyl haloacetate (e.g., ethyl bromoacetate), the catalytic system typically consists of a base to deprotonate the cyanopropionate. In large-scale processes, inorganic bases like alkali metal carbonates are often favored due to their low cost, moderate reactivity, and ease of removal. A patent for a related large-scale synthesis of ethyl 2-cyano-4,4-dimethoxybutanoate highlights the use of potassium carbonate as the base. google.com To enhance the reaction rate, a co-catalyst or promoter, such as an alkali metal iodide (e.g., potassium iodide), is frequently added. google.com The iodide facilitates the reaction by an in-situ Finkelstein reaction, converting a less reactive alkyl chloride or bromide into a more reactive alkyl iodide.

The table below summarizes catalytic systems employed in analogous synthetic transformations, which could be adapted for the large-scale production of the target compound.

Table 1: Catalytic Systems in the Synthesis of Cyano-Esters and Analogues

| Reaction Type | Catalyst/Base | Co-catalyst/Promoter | Exemplary Substrates | Key Features for Large-Scale Production |

|---|---|---|---|---|

| Michael Addition | Basic Catalysts (e.g., alkoxides, carbonates) | - | Enolates, Cyanide Sources + α,β-Unsaturated Esters | Controls 1,4-selectivity; mild conditions can reduce polymerization. masterorganicchemistry.comlibretexts.org |

| Alkylation | Potassium Carbonate (K₂CO₃) | Potassium Iodide (KI) | Ethyl 2-cyanoacetate + 2-bromo-1,1-dimethoxyethane | Inexpensive, robust base; iodide promoter enhances rate; suitable for bulk synthesis. google.com |

| Alkylation | Potassium Carbonate (K₂CO₃) | - | Salicylaldehyde + Ethyl Bromoacetate | Standard conditions for O-alkylation, applicable to C-alkylation; demonstrates use of carbonate base. chemspider.com |

Process Optimization Strategies for Synthetic Efficiency and Selectivity

Optimizing a synthetic process for large-scale production is a multifactorial endeavor, focusing on maximizing yield and purity while minimizing costs, reaction time, and waste generation. For the synthesis of this compound and its analogues, key optimization strategies would target reaction conditions and raw material stoichiometry.

Control of Reaction Temperature: Temperature is a critical parameter for both selectivity and reaction rate. In Michael additions, lower temperatures may be required to favor the desired thermodynamic 1,4-adduct over the kinetic 1,2-adduct, especially with reactive Michael acceptors. orgsyn.org Conversely, in alkylation reactions, an elevated temperature is often necessary to drive the reaction to completion in a reasonable timeframe, as demonstrated in a patented process where the reaction mixture is heated to 130°C and maintained at reflux (~120°C). google.com Careful temperature control is crucial to prevent side reactions or decomposition of reactants and products.

Solvent Selection: The choice of solvent can significantly influence reaction outcomes. For alkylations using inorganic bases like potassium carbonate, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can enhance the solubility of the base and the reactivity of the nucleophile. chemprob.org In some large-scale processes, one of the liquid reactants may be used in excess to serve as the solvent, simplifying the process and reducing waste streams. google.com

Stoichiometry and Addition Order: The molar ratio of the reactants is a key optimization point. In the alkylation of ethyl 2-cyanoacetate, a significant excess of the cyanoacetate was used relative to the alkylating agent (4.2:1.0 molar ratio initially) to likely minimize dialkylation and ensure the complete consumption of the more expensive bromo-acetal. google.com The method of addition is also important; for instance, the slow, portion-wise addition of a strong base or a reactive electrophile can help to control the reaction exotherm and improve selectivity. The patent for the synthesis of ethyl 2-cyano-4,4-dimethoxybutanoate specifies the slow addition of a portion of the potassium carbonate base over 5 minutes. google.com

Work-up and Purification: Process optimization extends to the post-reaction work-up. Efficient phase separations, extractions, and the removal of inorganic salts are vital for industrial-scale synthesis. A described large-scale procedure involves cooling the reaction mixture, dissolving inorganic materials in water, performing phase separations, and extracting the aqueous layers with a suitable organic solvent like toluene (B28343) to maximize product recovery before final purification by vacuum distillation. google.com

The following table outlines key process optimization strategies relevant to the synthesis of the target compound.

Table 2: Process Optimization Strategies for Cyano-Ester Synthesis

| Parameter | Strategy | Objective | Example/Rationale |

|---|---|---|---|

| Temperature | Controlled heating/cooling | Maximize selectivity and rate | Heating to reflux (~120-130°C) for alkylation ensures completion. google.com Lower temperatures in Michael additions can improve 1,4-selectivity. orgsyn.org |

| Reactant Ratio | Use of one reactant in excess | Drive reaction to completion, minimize side products | Using excess ethyl 2-cyanoacetate (4.2:1.0) maximizes conversion of the limiting electrophile. google.com |

| Reagent Addition | Slow/controlled addition of reagents | Control exotherm, improve selectivity | Slow addition of potassium carbonate base helps manage reactivity in a large-scale alkylation. google.com |

| Solvent | Use of polar aprotic solvents or excess reactant | Enhance solubility and reactivity | DMSO can increase the efficacy of potash (K₂CO₃) in alkylation reactions. chemprob.org Using a reactant as the solvent simplifies the process. google.com |

| Work-up | Optimized extraction and phase separation | Maximize product recovery and purity | Aqueous wash to remove inorganic salts followed by extraction of aqueous layers with toluene to recover all organic product. google.com |

Reaction Pathways and Mechanistic Insights of 1,4 Diethyl 2 Cyano 2 Methylbutanedioate

Nucleophilic Reactivity and Carbanion Chemistry at the α-Position

The carbon atom alpha (α) to the cyano and ester groups (C3) in 1,4-diethyl 2-cyano-2-methylbutanedioate is particularly reactive. The potent electron-withdrawing nature of the adjacent cyano and carbonyl functionalities significantly increases the acidity of the protons at the C3 position. This facilitates the formation of a resonance-stabilized carbanion, or more specifically, an enolate, upon treatment with a suitable base. siue.edu

The stability of this carbanion is enhanced by the delocalization of the negative charge onto the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group. siue.edu This stabilization makes the carbanion a powerful and effective nucleophile in a variety of carbon-carbon bond-forming reactions. thieme-connect.de Such nitrile-stabilized anions are recognized as particularly potent nucleophiles among various stabilized carbanions. thieme-connect.de

Common synthetic applications utilizing this nucleophilicity include:

Alkylation Reactions: The carbanion can react with alkyl halides in SN2 alkylation reactions to introduce new alkyl substituents at the C3 position. siue.eduthieme-connect.de The choice of base is critical; strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure complete and rapid deprotonation, minimizing side reactions. siue.edu

Michael Additions: As a soft nucleophile, the enolate readily participates in 1,4-conjugate (Michael) additions to α,β-unsaturated carbonyl compounds. siue.edu This reaction creates a new carbon-carbon bond and extends the carbon skeleton, providing a pathway to more complex molecular structures.

Carbonyl Additions: The carbanion can also add to the carbonyl carbon of aldehydes and ketones in 1,2-addition reactions, forming β-hydroxy cyanoesters after a workup step. siue.eduthieme-connect.de

Interactive Table: Reagents for Carbanion Formation and Subsequent Reactions

| Base | Reaction Type | Electrophile | Product Type |

|---|---|---|---|

| Sodium Ethoxide (NaOEt) | Alkylation | Alkyl Halide (R-X) | C3-Alkylated Product |

| Lithium Diisopropylamide (LDA) | Michael Addition | α,β-Unsaturated Ketone | 1,5-Dicarbonyl Compound |

Intramolecular Rearrangements and Cyclization Reactions

The structural arrangement of functional groups in this compound allows for various intramolecular reactions. The formation of a carbanion at the C3 position can initiate cyclization by nucleophilically attacking one of the electrophilic carbonyl carbons of the ester groups.

For instance, an intramolecular Dieckmann-type condensation could potentially occur, although it is sterically hindered by the quaternary center. A more plausible pathway involves intramolecular alkylation if a suitable leaving group is present on one of the ethyl ester chains. More commonly, the bifunctional nature of the molecule is exploited by introducing a second electrophilic site, leading to cyclization. Nitrile anion cyclizations are a known method for forming cyclic structures, such as cyclobutanes, through displacement reactions. thieme-connect.de For example, converting the C4-ester into an alcohol and then a halide would set the stage for the C3-carbanion to displace the halide, forming a cyclobutane (B1203170) derivative.

Rearrangements are also conceivable under specific conditions. For example, some N-substituted 4-chloromethyl-1,4-dihydropyridines, which share some structural motifs with potential derivatives of the title compound, are known to rearrange to azepine structures through complex mechanisms involving bicyclic intermediates. rsc.org While not directly applicable, this illustrates the potential for skeletal rearrangements in related sterically crowded systems.

Formation of Heterocyclic Scaffolds Utilizing Cyanoester Reactivity

The cyanoester functionality is a powerful synthon for the construction of heterocyclic rings, which are core structures in many pharmaceuticals and natural products. researchgate.netresearchgate.net The presence of the nitrile and ester groups provides multiple reaction sites for condensation with binucleophiles.

Key strategies for heterocycle synthesis using this compound as a scaffold include:

Synthesis of Pyridazines: Reaction with hydrazine (B178648) (N₂H₄) or its derivatives can lead to the formation of pyridazinone rings. The reaction typically proceeds via initial attack of a hydrazine nitrogen at one of the ester carbonyls, followed by intramolecular cyclization involving the second nitrogen and the other carbonyl or the cyano group. The 1,4-dicarbonyl scaffold is a useful building block for constructing such fused heterocycles. researchgate.net

Synthesis of Pyrimidines: Condensation with amidines or ureas can yield pyrimidine (B1678525) derivatives. The binucleophile attacks the two ester groups, leading to the formation of the six-membered heterocyclic ring.

Synthesis of Pyridines: The cyano group can participate as a 2π component in formal [2+2+2] cycloaddition strategies to construct pyridine (B92270) rings. nih.gov While often requiring specific precursors, the underlying reactivity highlights the versatility of the nitrile group in forming aromatic heterocycles. nih.gov

Synthesis of Benzothiazoles: While this typically involves N-arylcyanothioformamides, the principle of using a cyano-bearing compound for intramolecular C-S bond formation to build the thiazole (B1198619) ring is a well-established strategy in heterocyclic chemistry. mdpi.com

Interactive Table: Potential Heterocyclic Products

| Reagent | Heterocyclic Ring System | General Mechanism |

|---|---|---|

| Hydrazine (H₂N-NH₂) | Pyridazinone | Condensation, Intramolecular Cyclization |

| Urea (H₂N(CO)NH₂) | Pyrimidinedione | Double Condensation |

| Amidines (RC(NH)NH₂) | Substituted Pyrimidine | Double Condensation |

Mechanistic Studies of Ester and Nitrile Functional Group Transformations

The two diethyl ester groups of this compound can be transformed via hydrolysis or transesterification under either acidic or basic conditions.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org

Base-Catalyzed Mechanism: Under basic conditions, an alkoxide nucleophile (e.g., methoxide, RO⁻) attacks the carbonyl carbon of the ester. This proceeds through a two-step nucleophilic addition-elimination sequence via a tetrahedral intermediate. masterorganicchemistry.com The equilibrium can be driven towards the product by using a large excess of the new alcohol or by removing the alcohol byproduct. wikipedia.org

Acid-Catalyzed Mechanism: In the presence of a strong acid, the carbonyl oxygen is first protonated, which activates the carbonyl group and makes it more electrophilic. wikipedia.org A molecule of the new alcohol then acts as a nucleophile, attacking the carbonyl carbon. The mechanism follows a multi-step PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) pathway. masterorganicchemistry.com

Hydrolysis is the cleavage of the ester bond to form a carboxylic acid and an alcohol.

Base-Promoted Hydrolysis (Saponification): This is an irreversible process where a hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the ester carbonyl. The reaction yields a carboxylate salt and ethanol.

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The mechanism is the reverse of acid-catalyzed esterification and involves protonation of the carbonyl, nucleophilic attack by water, and subsequent proton transfers to yield the carboxylic acid and ethanol.

The cyano group is a versatile functional handle that can undergo a wide array of transformations. researchgate.netnumberanalytics.com Its reactivity is influenced by its strong electron-withdrawing character. numberanalytics.com

Hydrolysis: The nitrile can be hydrolyzed to a primary amide or further to a carboxylic acid. This reaction can be catalyzed by either acid or base. The mechanism involves the nucleophilic attack of water or hydroxide on the cyano carbon, leading to an intermediate that tautomerizes to the amide. numberanalytics.com Harsher reaction conditions (higher temperatures, stronger acid/base concentrations) favor the complete hydrolysis to the carboxylic acid.

Reduction: The cyano group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Cycloaddition Reactions: Nitriles can act as 2π components in cycloaddition reactions. For example, they can participate as dienophiles in Diels-Alder reactions or as enophiles in ene reactions, although this often requires activation or high temperatures. nih.govnumberanalytics.com The cyano group can also be a target for radical acceptors in cascade reactions to build complex carbocycles and heterocycles. rsc.org

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents, can add to the electrophilic carbon of the nitrile to form ketones after acidic workup.

Stereochemical Control and Diastereoselectivity in Reactions Involving the Chiral Quaternary Center

The C2 carbon of this compound is a chiral quaternary stereocenter, as it is bonded to four different substituents: a methyl group, a cyano group, a -CH₂COOEt group, and a -COOEt group. The presence of this fixed stereocenter has significant implications for reactions occurring at adjacent positions, particularly at the C3 carbon.

When a reaction creates a new stereocenter at C3 (for example, through alkylation of the C3 carbanion), a pair of diastereomers can be formed. The stereochemical outcome of such a reaction is often influenced by the existing chiral center at C2. The bulky substituents at C2 will sterically hinder the approach of an incoming electrophile to the planarized C3 carbanion (enolate).

This steric hindrance leads to diastereoselective addition, where the electrophile preferentially attacks from the less hindered face of the enolate. The degree of diastereoselectivity depends on several factors:

The relative sizes of the substituents at the C2 center.

The size of the incoming electrophile.

The reaction conditions (temperature, solvent, counter-ion of the base).

For example, in an alkylation reaction at C3, the approach of the alkyl halide will be directed to the face of the enolate opposite to the largest substituents on the C2 carbon. This leads to the preferential formation of one diastereomer over the other. The study of such reactions is crucial for the asymmetric synthesis of complex molecules where controlling the relative stereochemistry of multiple centers is essential. Carbanions are trivalent with sp3 hybridization, and the geometry is tetrahedral; this tetrahedron can either undergo inversion or retain its stereochemistry depending on the attached substituents. siue.edu

Interactive Table: Potential Diastereomers from C3 Alkylation

| Reactant | Reagents | New Stereocenter | Products | Stereochemical Relationship |

|---|

Understanding Configuration Inversion and RetentionThe concepts of configuration inversion (where the stereochemistry at a chiral center is flipped, typical of S\N2 reactions) and retention (where the stereochemistry remains the same) are fundamental in stereochemistry.libretexts.orgyoutube.comA double inversion reaction, for instance, can result in an overall retention of configuration.youtube.comHowever, without any documented reactions involving this compound, it is impossible to discuss the specific stereochemical outcomes, such as whether its formation or subsequent reactions proceed with inversion or retention of configuration.

Due to the lack of specific scientific information for "this compound," this report cannot be completed.

Design and Synthesis of Derivatives and Analogues of 1,4 Diethyl 2 Cyano 2 Methylbutanedioate

Structural Modifications at the Butanedioate Core for Tuned Reactivity

The butanedioate core provides a four-carbon chain that can be systematically altered. For instance, increasing the length of the alkyl chain between the two carbonyl groups could alter the conformational flexibility of the molecule. This, in turn, can affect the accessibility of the C2 position for nucleophilic or electrophilic attack.

Furthermore, the introduction of substituents on the C3 carbon of the butanedioate backbone would create a new stereocenter and could sterically hinder reactions at the adjacent C2 position. The nature of these substituents, whether electron-donating or electron-withdrawing, would also electronically influence the reactivity of the ester groups. For example, an electron-withdrawing group at C3 would increase the acidity of the C3 proton, potentially facilitating enolate formation at that position.

The staggered conformation of the butanedioate backbone is adopted to minimize steric hindrance between the substituents. Any structural modification must consider these conformational preferences to predict its impact on reactivity.

Introduction of Diverse Functional Groups for Broadened Synthetic Scope

The inherent functional groups of 1,4-diethyl 2-cyano-2-methylbutanedioate—the nitrile and two ester groups—serve as handles for introducing a wide array of other functionalities, thereby expanding its utility as a synthetic intermediate. masterorganicchemistry.comlibretexts.orgpressbooks.pub

The cyano group is a versatile functional group that can undergo a variety of transformations. libretexts.orglibretexts.org For example, it can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, or reduced using reagents like lithium aluminum hydride to afford a primary amine. libretexts.orglibretexts.org This opens pathways to amides, and other nitrogen-containing derivatives. The electrophilic nature of the nitrile carbon also allows for the addition of organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis. libretexts.org

The diethyl ester groups can be saponified to the corresponding dicarboxylic acid. This diacid can then be converted into other derivatives, such as acid chlorides or anhydrides, which are valuable acylating agents. Alternatively, the esters can undergo transesterification to introduce different alkyl groups, potentially altering the physical properties of the molecule.

The active methylene (B1212753) group at the C3 position, while less acidic than in malonic esters due to the adjacent quaternary center, can potentially be functionalized under specific conditions, further expanding the synthetic possibilities.

| Original Functional Group | Reagent/Condition | Resulting Functional Group | Potential Applications |

| Cyano (-C≡N) | H₃O⁺/Heat or OH⁻/Heat | Carboxylic Acid (-COOH) | Synthesis of amides, esters |

| Cyano (-C≡N) | LiAlH₄ then H₂O | Primary Amine (-CH₂NH₂) | Synthesis of amides, imines |

| Cyano (-C≡N) | Grignard Reagent (RMgX) then H₃O⁺ | Ketone (-C(=O)R) | Carbon-carbon bond formation |

| Ester (-COOEt) | NaOH/H₂O then H₃O⁺ | Carboxylic Acid (-COOH) | Synthesis of acid chlorides, amides |

| Ester (-COOEt) | R'OH/Acid or Base Catalyst | Transesterification (-COOR') | Modification of physical properties |

Enantioselective Synthesis of Chiral Analogues

The creation of chiral molecules is of paramount importance in modern chemistry, and the development of enantioselective methods to synthesize chiral analogues of this compound is an active area of research. researchgate.netmdpi.comchemrxiv.orgresearchgate.net

Biocatalysis offers a green and highly selective approach to the synthesis of chiral compounds. researchgate.net Enzymes such as lipases and esterases can be employed for the enantioselective hydrolysis of one of the two ester groups in a prochiral derivative of this compound. This kinetic resolution would result in a chiral monoester and the unreacted diester in high enantiomeric excess.

For instance, a prochiral analogue lacking the methyl group at C2 could be a suitable substrate. Lipase-catalyzed monoaminolysis of a related compound, dimethyl malonate, has been shown to be an effective method for sequential resolution. nih.gov This strategy could be adapted to produce chiral building blocks from derivatives of the target compound.

Organocatalysis and transition-metal catalysis are powerful tools for asymmetric synthesis. researchgate.netmdpi.comresearchgate.net Chiral organocatalysts, such as cinchona alkaloid derivatives or proline-based catalysts, can be used to control the stereochemical outcome of reactions involving derivatives of this compound. For example, an asymmetric Michael addition of a nucleophile to an unsaturated analogue of the target compound could be catalyzed by a chiral organocatalyst to generate a product with high enantioselectivity.

Transition-metal complexes with chiral ligands are also highly effective in asymmetric catalysis. researchgate.netnih.gov For instance, a copper-catalyzed asymmetric cyclization reaction has been developed for the enantioselective synthesis of chiral piperidines. nih.gov Similar strategies could be envisioned for the synthesis of chiral cyclic analogues of this compound. The combination of organocatalysis and metal catalysis, known as synergistic catalysis, has also emerged as a powerful approach for enantioselective transformations. mdpi.comresearchgate.net

| Catalytic Approach | Catalyst Type | Example Reaction | Potential Chiral Product |

| Biocatalysis | Lipase/Esterase | Enantioselective hydrolysis | Chiral monoacid-monoester |

| Organocatalysis | Chiral amine (e.g., proline derivative) | Asymmetric Michael addition | Enantioenriched functionalized butanedioate |

| Metal Catalysis | Chiral phosphine-metal complex | Asymmetric hydrogenation | Chiral saturated butanedioate |

| Synergistic Catalysis | Organocatalyst and Metal Salt | Combined activation | Highly enantioenriched complex structures |

Comparative Reactivity and Synthetic Utility of Related Cyano-Substituted Malonates

The reactivity and synthetic utility of this compound can be better understood by comparing it with related cyano-substituted malonates.

Diethyl malonate, the parent compound, possesses two acidic protons at the central carbon, making it a common precursor for the synthesis of a variety of compounds through alkylation and condensation reactions. The introduction of a cyano group, as in ethyl cyanoacetate (B8463686), increases the acidity of the methylene protons and provides an additional reactive handle.

In the case of this compound, the presence of a methyl group at the C2 position, in addition to the cyano group, creates a quaternary center. This steric bulk can hinder reactions at the C2 position and the adjacent carbonyl groups. Unlike diethyl malonate or ethyl cyanoacetate, it lacks an acidic proton at the C2 position, precluding direct alkylation at this site.

However, the presence of the cyano group still activates the molecule for certain transformations. For example, related compounds like diethyl 2-[cyano(toluene-4-sulfinyl)methylene]propanedioate have been used in Diels-Alder reactions. researchgate.net The reactivity of the nitrile group itself remains a key feature for synthetic transformations, similar to other cyano-substituted esters. libretexts.orglibretexts.org

The synthetic utility of this compound lies in its potential as a building block for more complex molecules that require a quaternary center bearing a cyano or a derivative thereof. Its analogues, such as those with different ester groups or substituents on the butanedioate backbone, can offer a range of reactivities and physical properties.

| Compound | Structural Features | Key Reactivity | Synthetic Utility |

| Diethyl malonate | Active methylene group | Alkylation, Knoevenagel condensation | Synthesis of barbiturates, carboxylic acids |

| Ethyl cyanoacetate | Activated methylene group, cyano group | High acidity, versatile functional group | Synthesis of heterocycles, fine chemicals |

| This compound | Quaternary center, cyano group, two ester groups | Reactions of the cyano and ester groups | Building block for complex molecules with quaternary centers |

| Diethyl 2-cyanomethylmalonate | Activated methylene group, cyano group | Similar to ethyl cyanoacetate but with an additional ester | Precursor for more complex malonate derivatives |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of 1,4-Diethyl 2-cyano-2-methylbutanedioate in solution. It provides detailed information about the carbon skeleton and the chemical environment of each proton.

While specific experimental spectra for this compound are not widely published, its ¹H and ¹³C NMR spectra can be predicted based on established chemical shift principles and data from analogous structures like diethyl succinate (B1194679) and other substituted esters. nih.govnist.gov

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the two non-equivalent ethyl groups, the succinate backbone methylene (B1212753) protons, and the unique methyl group at the C2 position. The methylene protons of the succinate backbone (at C3) are diastereotopic due to the adjacent chiral center and would likely appear as a complex multiplet, or as two distinct multiplets.

Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum should display ten distinct signals, corresponding to each carbon atom in the molecule, confirming the absence of molecular symmetry. Key signals would include two ester carbonyl carbons, the quaternary carbon (C2), the cyano carbon, and the carbons of the methyl and two ethyl groups. The chemical shifts provide direct evidence of the electronic environment of each carbon atom. nih.govsigmaaldrich.com

Predicted ¹H and ¹³C NMR Data for this compound

| Predicted ¹H NMR Signals | ||

|---|---|---|

| Approx. Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~4.2 | Quartet (q) | -OCH₂CH₃ (Ester at C1) |

| ~4.1 | Quartet (q) | -OCH₂CH₃ (Ester at C4) |

| ~3.0 | Multiplet (m) | -CH₂- (C3 of backbone) |

| ~1.6 | Singlet (s) | -CH₃ (at C2) |

| ~1.3 | Triplet (t) | -OCH₂CH₃ (Ester at C1) |

| ~1.2 | Triplet (t) | -OCH₂CH₃ (Ester at C4) |

| Predicted ¹³C NMR Signals | ||

| Approx. Chemical Shift (δ, ppm) | Assignment | |

| ~170 | C=O (Ester carbonyl at C4) | |

| ~168 | C=O (Ester carbonyl at C1) | |

| ~118 | -C≡N (Cyano group) | |

| ~62 | -OCH₂CH₃ (Ester at C1) | |

| ~61 | -OCH₂CH₃ (Ester at C4) | |

| ~48 | Quaternary C2 | |

| ~35 | CH₂ (C3 of backbone) | |

| ~22 | -CH₃ (at C2) | |

| ~14.1 | -OCH₂CH₃ (Ester at C1) | |

| ~13.9 | -OCH₂CH₃ (Ester at C4) |

For unambiguous assignment, especially with overlapping signals, two-dimensional (2D) NMR experiments are essential. youtube.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would clearly connect the triplet and quartet signals belonging to each respective ethyl group and show the coupling of the C3 methylene protons to adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This would definitively link each proton signal (e.g., the singlet at ~1.6 ppm) to its corresponding carbon signal (the methyl carbon at ~22 ppm), confirming assignments made in the 1D spectra. youtube.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by two prominent absorption bands:

A sharp, strong absorption around 2250-2240 cm⁻¹ , characteristic of a nitrile (C≡N) stretching vibration. mdpi.comnist.gov

A very strong absorption in the range of 1750-1730 cm⁻¹ , which is indicative of the carbonyl (C=O) stretch of the saturated ester groups. mdpi.com Other significant peaks would include C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹ and C-O stretching vibrations in the 1300-1000 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This compound is not expected to show significant absorption in the visible or near-UV range (above 220 nm) because it lacks an extended system of conjugated double bonds or aromatic rings. The ester and nitrile groups are weak chromophores that absorb at shorter wavelengths, typically below the standard measurement range of many UV-Vis spectrophotometers. mdpi.com

Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³ carbons) | 2980-2850 | Medium-Strong |

| C≡N Stretch (Nitrile) | 2250-2240 | Medium, Sharp |

| C=O Stretch (Ester) | 1750-1730 | Strong |

| C-O Stretch (Ester) | 1300-1000 | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₁₀H₁₅NO₄, corresponding to a molecular weight of 213.23 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 213. The fragmentation of esters is well-documented and typically proceeds through specific pathways. chemguide.co.uklibretexts.org Key expected fragments for this molecule would include:

Loss of an ethoxy radical (•OCH₂CH₃): Resulting in a peak at m/z 168 (M-45).

Loss of an ethyl radical (•CH₂CH₃): Leading to a peak at m/z 184 (M-29).

Loss of the entire ethoxycarbonyl group (•COOCH₂CH₃): Producing a fragment at m/z 140 (M-73).

McLafferty Rearrangement: A characteristic rearrangement for esters, potentially leading to distinct fragment ions. The precise fragmentation pattern provides a fingerprint that helps to confirm the identity of the compound. researchgate.net

Chromatographic Methods for Purity Assessment, Reaction Progress Monitoring, and Stereochemical Analysis

Chromatographic techniques are vital for separating the target compound from starting materials, byproducts, and impurities, thereby assessing its purity and monitoring the progress of a chemical reaction.

Given that this compound possesses a chiral center at the C2 carbon, it exists as a pair of enantiomers. High-Performance Liquid Chromatography (HPLC) is the premier technique for separating these enantiomers and determining the enantiomeric excess (% ee) of a sample.

To achieve this separation, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used and have proven effective for a wide range of chiral compounds. nih.govsigmaaldrich.comwindows.net The principle relies on the differential interaction between the two enantiomers and the chiral environment of the column, causing them to travel through the column at different rates and elute as two separate peaks. The relative area of these two peaks is used to calculate the enantiomeric excess, a critical measure of stereochemical purity in asymmetric synthesis. nih.govmdpi.com

Gas Chromatography (GC) for Volatile Reaction Component Analysis

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For a molecule like this compound, GC can be employed to monitor the progress of its synthesis, assess its purity, and quantify its presence in a reaction mixture. The success of GC analysis often depends on the volatility of the analyte and the choice of stationary phase and detector.

In the analysis of related dicarboxylic acid esters and cyano-containing compounds, GC has proven to be a robust method. For instance, the analysis of dicarboxylic acids often involves a derivatization step to convert them into more volatile esters, such as dibutyl esters, prior to GC-MS analysis. nih.gov Similarly, for less volatile or more polar compounds containing cyano and carboxylic acid functionalities, derivatization is a common strategy. A sensitive gas chromatographic procedure has been developed for the quantitative determination of 3-cyano-3,3-diphenylpropionic acid in urine, which involves derivatization with diazomethane (B1218177) to form the corresponding methyl ester, enabling detection at nanogram-per-milliliter levels. nih.gov

For this compound, which is already an ester, direct analysis might be possible, provided it has sufficient thermal stability. However, if thermal degradation is a concern, a lower column temperature program would be necessary. The choice of a nitrogen-phosphorus detector (NPD) could offer high selectivity and sensitivity for this nitrogen-containing compound. nih.gov Alternatively, coupling the gas chromatograph to a mass spectrometer (GC-MS) would provide not only retention time data but also mass spectra, which are invaluable for structural confirmation through the analysis of fragmentation patterns. nih.gov The mass spectra of related ester compounds often show characteristic fragmentation patterns that can be used for identification. nih.gov

| Parameter | Value | Reference |

| Column | DB-5 fused-silica capillary column | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Injector Temperature | 250 °C | nih.gov |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) | nih.govnih.gov |

| Temperature Program | Initial temp. 150°C, ramp to 275°C | nih.gov |

| Derivatization | Potentially not required for the diethyl ester | N/A |

Liquid Chromatography-Mass Spectrometry (LC/MS) for Analysis of Complex Reaction Mixtures

Liquid chromatography-mass spectrometry is an indispensable tool for the analysis of compounds that are not amenable to GC due to low volatility, thermal instability, or high polarity. It is particularly well-suited for the analysis of complex reaction mixtures and for the purification of target compounds.

The analysis of dicarboxylic acids and their derivatives by LC-MS is a well-established field. nih.govchromatographyonline.com For dicarboxylic acids, derivatization can significantly enhance detection sensitivity and improve chromatographic separation. chromatographyonline.com A notable strategy involves the use of dimethylaminophenacyl bromide (DmPABr) to derivatize the carboxyl group, which reverses the charge of the compound from negative to positive, leading to improved ionization efficiency and mass fragmentation in positive ion mode LC-MS/MS. chromatographyonline.com This derivatization has been shown to achieve lower limits of detection in the femtogram range for various dicarboxylic acids. chromatographyonline.com

For this compound, direct analysis by LC-MS should be feasible. Reversed-phase chromatography using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization, would be a standard starting point. The mass spectrometer, typically an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer, would be used for detection.

In the positive ion mode, the compound would likely be detected as its protonated molecule [M+H]⁺, as well as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Tandem mass spectrometry (MS/MS) experiments could be performed on these precursor ions to obtain structural information from the fragmentation patterns. The fragmentation of related esters often provides characteristic product ions that can be used for identification and quantification. nih.gov

The following table summarizes a potential LC-MS method for the analysis of this compound based on methods for similar compounds.

| Parameter | Value | Reference |

| LC Column | C18 reversed-phase | nih.govchromatographyonline.com |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid | nih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | chromatographyonline.com |

| MS Analyzer | Tandem Mass Spectrometer (MS/MS) | nih.govchromatographyonline.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification | nih.gov |

| Expected Precursor Ions | [M+H]⁺, [M+Na]⁺ | nih.govchromatographyonline.com |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, it reveals how molecules pack in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds and van der Waals forces.

While a crystal structure for this compound is not publicly available, the crystallographic analysis of closely related compounds provides significant insight into the expected structural features. For example, the crystal structures of other substituted butanedioates and cyano-containing compounds have been reported. nih.govmdpi.com

The analysis of a related Schiff base containing diethyl ester groups revealed the planarity of parts of the molecule and the presence of weak intermolecular C-H···O and C-H···N hydrogen bonds that link the molecules into chains. nih.gov In another example, the crystal structure of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide was determined, providing details on the geometry of the cyanohydrazide moiety. mdpi.com The study of various substituted heterocyclic compounds also provides extensive crystallographic data, including unit cell parameters, space groups, and details of intermolecular interactions like C-H···π interactions. mdpi.com The molecular stacking in the crystal structures of cyano-naphthylethylene derivatives is another relevant example of the type of packing interactions that can be observed. researchgate.net

Based on these related structures, a hypothetical crystal data table for this compound can be constructed to illustrate the type of information obtained from an X-ray diffraction experiment.

| Parameter | Hypothetical Value | Reference for Parameter Type |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/c | mdpi.com |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 95° | mdpi.com |

| Volume (V) | 1290 ų | mdpi.com |

| Z (Molecules per unit cell) | 4 | mdpi.com |

| Calculated Density | 1.10 g/cm³ | mdpi.com |

| Intermolecular Interactions | C-H···O and C-H···N hydrogen bonds | nih.gov |

Computational Chemistry and Theoretical Studies on 1,4 Diethyl 2 Cyano 2 Methylbutanedioate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 1,4-Diethyl 2-cyano-2-methylbutanedioate. By solving approximations of the Schrödinger equation, these methods can predict a variety of molecular properties.

Key calculated properties include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical stability.

Electron Density and Electrostatic Potential: Mapping the molecular electrostatic potential (MEP) onto the electron density surface reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this molecule, the nitrogen atom of the cyano group and the oxygen atoms of the carbonyls are expected to be nucleophilic sites, while the carbonyl carbons are electrophilic.

Atomic Charges: Calculations can assign partial atomic charges, which helps in predicting sites for nucleophilic or electrophilic attack.

While specific published data for this compound is scarce, calculations on analogous cyanoesters and succinate (B1194679) derivatives provide a reliable model for its expected electronic properties. For instance, theoretical studies on the Michael addition of cyanide to α,β-unsaturated carbonyl compounds show that partial atomic charges and frontier orbital properties of the reactants can successfully predict regioselectivity. researchgate.net

Table 1: Representative Theoretical Electronic Properties This table presents plausible data for this compound based on typical values for similar organic molecules calculated using DFT methods (e.g., B3LYP/6-31G level of theory).*

| Property | Predicted Value/Region | Significance |

| HOMO Energy | ~ -8.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | ~ 8.0 eV | Suggests high kinetic stability |

| Most Negative Potential | Cyano Nitrogen, Carbonyl Oxygens | Likely sites for electrophilic attack |

| Most Positive Potential | Carbonyl Carbons | Likely sites for nucleophilic attack |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects on Reaction Dynamics

The reactivity and properties of a flexible molecule like this compound are heavily influenced by its three-dimensional shape or conformation. Molecular dynamics (MD) simulations model the movement of atoms over time, providing a detailed picture of conformational preferences and the influence of the solvent environment. nih.gov

Conformational analysis studies the different spatial arrangements of atoms (conformers) that result from rotation around single bonds. youtube.com For this molecule, key rotations would occur around the C-C bonds of the butanedioate backbone and the C-O bonds of the ethyl ester groups. MD simulations can identify the most stable, low-energy conformers and the energy barriers between them. youtube.com

Furthermore, MD simulations can explicitly model solvent molecules to understand their effect on both conformation and reaction dynamics. The solvent can influence which conformers are most stable and can affect the energy of transition states, thereby altering reaction rates. For example, studies on other organic reactions have used continuum models like the Polarizable Continuum Model (PCM) to estimate the bulk effects of a solvent. researchgate.net

Prediction of Reaction Pathways and Transition States for Mechanistic Understanding

A primary application of computational chemistry is to elucidate reaction mechanisms. The synthesis of this compound often involves a Michael addition, where a nucleophile adds to an α,β-unsaturated ester. masterorganicchemistry.comewadirect.com

Theoretical calculations can map out the entire potential energy surface of a reaction, identifying the structures and energies of:

Reactants and Products: The starting materials and final compounds.

Intermediates: Stable species formed during the reaction.

Transition States (TS): The highest energy point along the reaction coordinate, which determines the reaction's activation energy and rate.

For the synthesis of this compound, a likely pathway involves the conjugate addition of a cyanide nucleophile to diethyl 2-methylbut-2-enedioate. libretexts.org Computational studies can compare the activation barriers for different potential pathways, such as 1,2-addition versus 1,4-addition, to predict the observed product. researchgate.net DFT calculations are frequently used to evaluate the energy profiles of plausible reaction paths, and the results can be correlated with experimental observations. researchgate.net

Structure-Reactivity Relationship Studies to Guide Synthetic Design

By systematically modifying the structure of this compound in silico and calculating the resulting changes in electronic properties or reaction barriers, researchers can establish structure-reactivity relationships (SRRs). These relationships are invaluable for guiding the design of more efficient synthetic routes or for tuning the properties of the molecule.

For example, one could computationally investigate how replacing the methyl group with other alkyl groups or changing the ester groups affects the molecule's reactivity. This could involve analyzing the impact on the LUMO energy of the Michael acceptor or the stability of the resulting enolate intermediate. Such studies provide a rational basis for selecting substrates and reaction conditions to achieve a desired outcome.

In Silico Design of Novel Analogues with Targeted Reactivity

The ultimate goal of computational analysis is often the de novo design of new molecules with specific, desirable properties. Building on the understanding gained from the studies described above, it is possible to design novel analogues of this compound. This process, known as in silico design, uses computational methods to predict the properties of hypothetical molecules before they are ever synthesized. researchgate.net

For instance, if the goal is to create a more reactive analogue for a subsequent chemical transformation, a computational chemist could screen a virtual library of related structures. By modifying functional groups and calculating the resulting electronic properties, one can identify candidates with a lower LUMO for enhanced electrophilicity or other desired traits. This approach has been successfully used to discover novel inhibitors for enzymes like succinate dehydrogenase by designing molecules with specific structural features. scispace.com

Synthetic Utility and Applications in Complex Molecule Synthesis

Role as a Key Intermediate and Building Block in Organic Transformations

1,4-Diethyl 2-cyano-2-methylbutanedioate is a highly functionalized organic molecule that serves as a valuable building block in the synthesis of more complex chemical structures. Its utility stems from the presence of multiple reactive sites: two ester groups, a nitrile (cyano) group, and a quaternary carbon center. The cyano and ester groups are electron-withdrawing, which activates the adjacent positions and facilitates a variety of chemical reactions. This compound is particularly noted as a key intermediate in the synthesis of specialized chemicals, including derivatives used in medicinal chemistry. google.com The cyano group, for instance, is a versatile functional handle that can be hydrolyzed, reduced, or used in cycloaddition reactions to build diverse molecular architectures. google.com

The strategic placement of these functional groups allows for sequential and controlled modifications, making it an ideal starting material or intermediate for constructing polyfunctional molecules. Its structural framework is analogous to other important synthetic precursors, such as ethyl 2-cyano-4,4-dimethoxybutanoate, which is a crucial intermediate in the industrial manufacturing of several active pharmaceutical ingredients, including tofacitinib (B832) and ruxolitinib. mdpi.com This highlights the established role of cyanobutanoate derivatives as pivotal components in multi-step synthetic pathways.

Construction of Carbon-Carbon Bonds for Advanced Organic Synthesis

The formation of new carbon-carbon (C-C) bonds is a fundamental objective in organic synthesis, enabling the assembly of simple precursors into complex molecular skeletons. This compound is particularly well-suited for this purpose due to the high acidity of the proton on the carbon atom alpha to both a cyano and an ester group in its parent structure (diethyl 2-cyanobutanedioate). Although the target compound has a methyl group at this position, rendering it a non-enolizable quaternary center, its precursor, diethyl 2-cyanobutanedioate, is a classic example of an "active methylene" compound. The principles of C-C bond formation using this class of compounds are central to its synthetic applications.

Alkylation and acylation reactions involving malonic ester derivatives and related active methylene (B1212753) compounds are cornerstone strategies for building molecular complexity. In a typical reaction, the active methylene compound is deprotonated with a suitable base to form a stabilized carbanion, known as an enolate. This potent nucleophile can then react with an electrophile, such as an alkyl halide or an acyl halide, to form a new C-C bond.

For instance, the synthesis of this compound itself involves the alkylation of a precursor. Starting with diethyl 2-cyanobutanedioate, treatment with a base like sodium ethoxide would generate the corresponding enolate. Subsequent reaction with an alkylating agent, such as methyl iodide, introduces the methyl group at the alpha-carbon, yielding the final product.

These reactions are governed by the principles of electrophilic substitution, where the benzene (B151609) ring acts as a nucleophile attacking a carbocation or a related electrophile generated from an alkyl or acyl halide with a Lewis acid catalyst. nih.gov While Friedel-Crafts reactions specifically describe the alkylation and acylation of aromatic rings, the underlying concept of generating a carbon-based electrophile to be attacked by a nucleophile is a shared principle. nih.govnih.gov The process allows for the systematic extension of carbon chains and the introduction of various functional groups, which is a critical step in the synthesis of complex target molecules.

| Reaction Type | Precursor (Example) | Reagents | Product | Reference |

|---|---|---|---|---|

| Alkylation | Diethyl 2-cyanobutanedioate | 1. Sodium Ethoxide (Base) 2. Methyl Iodide (Alkylating Agent) | This compound | nih.gov |

| Acylation | Diethyl 2-cyanobutanedioate | 1. Sodium Ethoxide (Base) 2. Acetyl Chloride (Acylating Agent) | 1,4-Diethyl 2-acetyl-2-cyanobutanedioate | nih.gov |

The Michael addition is a powerful and widely used method for forming C-C bonds in a 1,4-addition manner. The reaction involves the addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound or other electron-deficient alkene, known as a Michael acceptor. Active methylene compounds, such as derivatives of diethyl malonate, are classic Michael donors.

After deprotonation by a base, the resulting enolate of a compound like diethyl 2-cyanobutanedioate can act as a soft nucleophile, selectively attacking the β-carbon of a Michael acceptor. This conjugate addition is a highly efficient, atom-economical method for creating polyfunctional molecules, often resulting in a product with a 1,5-dicarbonyl relationship, a key structural motif in many complex natural products and synthetic targets. The versatility of the Michael reaction allows for the use of a wide range of acceptors, including α,β-unsaturated ketones, esters, nitriles, and nitro compounds.

| Michael Donor (Example Precursor) | Michael Acceptor | Product of Conjugate Addition | Reference |

|---|---|---|---|

| Diethyl 2-cyanobutanedioate | Methyl Vinyl Ketone | 1,4-Diethyl 2-cyano-2-(3-oxobutyl)butanedioate | |

| Diethyl 2-cyanobutanedioate | Acrylonitrile | 1,4-Diethyl 2-cyano-2-(2-cyanoethyl)butanedioate | |

| Diethyl 2-cyanobutanedioate | Ethyl Acrylate | 1,4,6-Triethyl 2-cyanobutane-1,2,6-tricarboxylate |

Precursor for Nitrogen-Containing Heterocycles with Diverse Chemical Properties

The functional groups within this compound make it an excellent precursor for the synthesis of nitrogen-containing heterocyclic compounds. The cyano group is particularly important, as it can participate directly in cyclization reactions to form rings such as pyridines and pyrimidines. google.com

Utility in the Synthesis of Chiral Compounds and Stereoselective Pathways

The synthesis of single-enantiomer chiral compounds is of paramount importance in modern chemistry, particularly for pharmaceuticals, where different enantiomers can have vastly different biological activities. While this compound is itself achiral, its structural framework can be incorporated into stereoselective synthetic routes.

One effective strategy involves the use of a chiral auxiliary. A relevant study demonstrated that a structurally related compound, diethyl 2-[cyano(toluene-4-sulfinyl)methylene]propanedioate, which contains a chiral sulfinyl group, undergoes a Diels-Alder reaction with cyclopentadiene (B3395910) with a high degree of stereoselectivity. The chiral sulfinyl group effectively directed the approach of the diene, resulting in a strong preference for one diastereomer over the others. This principle of using a covalently bonded chiral group to control the stereochemical outcome of a reaction is a powerful tool in asymmetric synthesis.

By applying such methodologies, derivatives of this compound could be used to generate complex chiral molecules in a controlled manner. General advances in stereoselective synthesis, such as imino-aldol reactions to produce chiral β-amino esters or electrochemical cross-coupling to create specific alkene stereoisomers, further expand the potential for creating stereochemically defined products from versatile building blocks.

Industrial Relevance as a Fine Chemical Intermediate for Material Science and Agrochemistry

As a specialized organic molecule, this compound serves as a fine chemical intermediate, primarily valued in fields requiring complex, custom-synthesized molecules. Its most significant industrial relevance lies in medicinal chemistry, where cyano-methyl derivatives are gaining attention as intermediates for the synthesis of kinase inhibitors. google.com The broader class of cyanobutanoates has proven industrial value, as demonstrated by their use in the scalable synthesis of key pharmaceutical intermediates for blockbuster drugs. mdpi.com

In material science, related diester compounds are used as monomers for polymerization or as precursors for specialty polymers. For example, 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (CBDO), another butanedioate derivative, is a monomer used to produce advanced copolyesters like Tritan™. While the direct application of this compound in large-scale polymer production is not widely documented, its structural motifs are relevant to the synthesis of specialty materials.

The application of this specific compound in agrochemistry is less documented in public literature. However, the synthesis of modern fungicides and pesticides often involves complex heterocyclic cores or specifically functionalized side chains. Given its utility in building such structures, it represents a potential, if not yet fully exploited, intermediate for the discovery and development of new agrochemicals.

Future Research Directions and Emerging Trends

Development of More Sustainable and Greener Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, use of renewable resources, and development of environmentally benign processes. For 1,4-Diethyl 2-cyano-2-methylbutanedioate, this translates to moving beyond traditional synthetic methods that may rely on hazardous reagents and harsh conditions.

A primary area of focus will be the utilization of renewable feedstocks . Research is actively exploring the conversion of biomass-derived platform chemicals, such as succinic acid and its derivatives, into valuable downstream products. acs.orgresearchgate.net The development of efficient catalytic or biocatalytic routes from these renewable sources to butanedioate derivatives represents a significant step towards a more sustainable chemical industry. mdpi.com

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of highly efficient and selective catalysts is a cornerstone of modern organic synthesis. For the synthesis and subsequent transformation of this compound, several promising classes of catalysts are being explored.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials that have shown significant promise as heterogeneous catalysts for a variety of organic transformations, including esterification. nih.govmasterorganicchemistry.comresearchgate.net Their high surface area, tunable porosity, and the ability to incorporate catalytically active metal centers and functional organic linkers make them ideal candidates for developing reusable and highly selective catalysts. acs.orgchem-station.com For instance, sulfonic acid-functionalized MOFs have demonstrated excellent performance in various esterification reactions. acs.org

Lanthanide-based catalysts are also gaining prominence in organic synthesis due to their unique Lewis acidity and catalytic activity. chemrxiv.orgopenstax.orgorganic-chemistry.org Homoleptic lanthanide amides, for example, have proven to be exceptionally active for a range of atom-efficient transformations. numberanalytics.com The development of chiral lanthanide catalysts could open pathways to the enantioselective synthesis of derivatives of this compound, which is crucial for applications in pharmaceuticals and agrochemicals. organic-chemistry.org

The design of catalysts that can control the stereochemistry of the quaternary carbon center during synthesis or subsequent reactions is a significant challenge and a key area for future research.

Integration with Flow Chemistry and Automated Synthesis for Scalability

To transition from laboratory-scale synthesis to industrial production, scalability is a critical factor. Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of fine chemicals. researchgate.netyoutube.comlibretexts.orgresearchgate.net

Microreactors, with their high surface-area-to-volume ratio, allow for precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. masterorganicchemistry.comresearchgate.netchemrxiv.orgopenstax.org The integration of in-line purification and analysis techniques within a flow system can create a fully automated and streamlined process for the production of this compound and its derivatives. libretexts.orgyoutube.com

The development of packed-bed reactors containing immobilized catalysts, such as the aforementioned MOFs or solid-supported acid catalysts, is a particularly promising approach for the continuous esterification and transformation of butanedioate derivatives. numberanalytics.comorganic-chemistry.org This approach simplifies catalyst recovery and reuse, further enhancing the sustainability and cost-effectiveness of the process.

Discovery of New Transformations and Reactivity Patterns

The unique combination of functional groups in this compound provides a platform for exploring a wide range of chemical transformations.

The nitrile group is a versatile functional handle that can be transformed into various other groups. For instance, selective reduction of the nitrile in the presence of the ester functionalities can lead to primary amines, which are valuable building blocks for pharmaceuticals and other bioactive molecules. researchgate.net Catalytic hydrogenation using reagents like Raney Nickel or Palladium on carbon are potential methods to achieve this selectivity. researchgate.net Conversely, hydrolysis of the nitrile group can yield a tricarboxylic acid derivative, offering another avenue for molecular diversification. libretexts.orgchemistrysteps.comyoutube.com

The active methylene (B1212753) group adjacent to the nitrile and ester groups in related butanedioate structures can be a site for further functionalization through alkylation or condensation reactions. libretexts.org Furthermore, the potential for decarboxylation of the corresponding diacid could lead to the synthesis of substituted succinonitriles or carboxylic acids, depending on the reaction conditions. masterorganicchemistry.comorganic-chemistry.orgyoutube.com

Cycloaddition reactions , where the cyano-activated double bond (in a potential precursor or derivative) could participate as a dienophile or dipolarophile, open up possibilities for the synthesis of complex cyclic and heterocyclic structures. openstax.orgnumberanalytics.comlibretexts.org The exploration of [3+2] and other cycloaddition pathways could lead to novel molecular scaffolds with interesting biological or material properties.